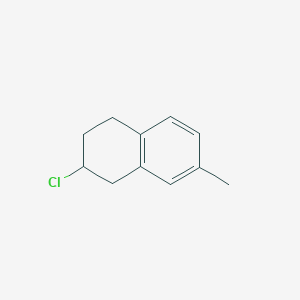
2-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₁H₁₃Cl It is a derivative of 1,2,3,4-tetrahydronaphthalene, where a chlorine atom is substituted at the second position and a methyl group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the chlorination of 7-methyl-1,2,3,4-tetrahydronaphthalene. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the Friedel-Crafts alkylation of 2-chloro-1,2,3,4-tetrahydronaphthalene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or thiols in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions, or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Scientific Research Applications
2-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine atom and methyl group influence the compound’s reactivity and binding affinity to various receptors or enzymes. The pathways involved may include electrophilic aromatic substitution, nucleophilic substitution, and redox reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound without the chlorine and methyl substitutions.
2-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.
7-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H13Cl |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-chloro-7-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
DIYBMSOSPBYXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


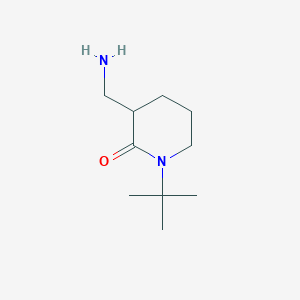
![5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15258665.png)
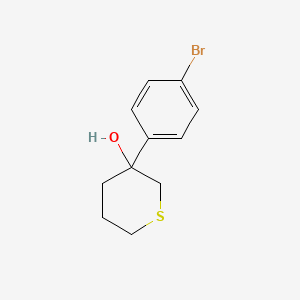


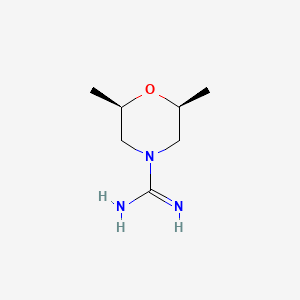
![N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B15258692.png)
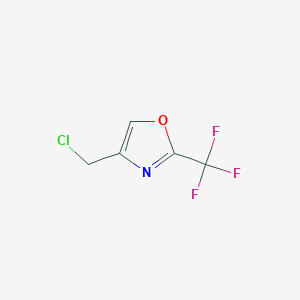
![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)
![N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B15258707.png)


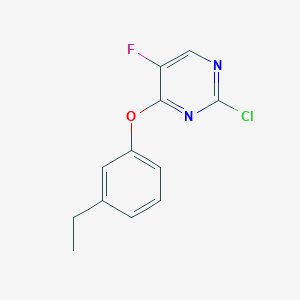
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B15258736.png)
